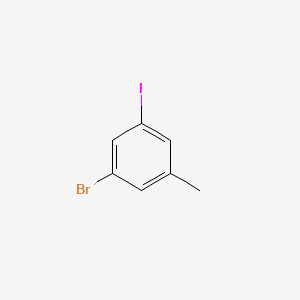

1-溴-3-碘-5-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3-iodo-5-methylbenzene is an organic compound with the molecular formula C7H6BrI . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

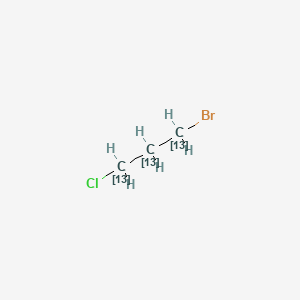

The synthesis of 1-Bromo-3-iodo-5-methylbenzene can be achieved through several methods. One common method is the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure . Another method involves an eight-step synthesis from benzene .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-iodo-5-methylbenzene consists of a benzene ring with bromine, iodine, and a methyl group attached to it . The exact mass of the molecule is 295.869751 Da .Chemical Reactions Analysis

Benzene derivatives like 1-Bromo-3-iodo-5-methylbenzene can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

1-Bromo-3-iodo-5-methylbenzene has a molecular weight of 296.931 Da . It has a density of 2.062 g/cm3 and a boiling point of 268.1ºC at 760 mmHg .科学研究应用

Thermochemistry of Halogen-Substituted Methylbenzenes : This study explored the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-3-iodo-5-methylbenzene, by examining their vapor pressures, vaporization, fusion, and sublimation enthalpies. The findings contribute to understanding the fundamental physical properties of such compounds (Verevkin et al., 2015).

Ring Halogenations of Polyalkylbenzenes : This research involved the use of halogenating agents for ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of halogenated compounds like 1-Bromo-3-iodo-5-methylbenzene. The study provides insight into selectivities in substrates, halogen sources, and catalysts, which is vital for synthetic chemistry applications (Bovonsombat & Mcnelis, 1993).

CuI-catalyzed Domino Process : This paper presents a CuI-catalyzed coupling process of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans. Such transformations are crucial in the synthesis of complex organic compounds and highlight the application of 1-Bromo-3-iodo-5-methylbenzene in catalyzed synthesis reactions (Lu et al., 2007).

Efficient Methods for 1,2-Dibromobenzenes Synthesis : This study discusses the synthesis of various dibromobenzene derivatives, including compounds structurally similar to 1-Bromo-3-iodo-5-methylbenzene. These compounds are valuable precursors for organic transformations and serve as intermediates in chemical syntheses (Diemer et al., 2011).

Liquid-phase Oxidation of Methylbenzenes : Research into the liquid-phase oxidation of methylbenzenes, including brominated and iodinated variants, is relevant for understanding the chemical behavior and potential applications of 1-Bromo-3-iodo-5-methylbenzene in oxidation reactions (Okada & Kamiya, 1981).

安全和危害

未来方向

The future directions of 1-Bromo-3-iodo-5-methylbenzene could involve its use in the synthesis of other organic compounds. For example, it could be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . Additionally, it could be used in the large-scale synthesis of the thromboxane receptor antagonist .

属性

IUPAC Name |

1-bromo-3-iodo-5-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMQLWBTZQNAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697110 |

Source

|

| Record name | 1-Bromo-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-iodo-5-methylbenzene | |

CAS RN |

116632-38-3 |

Source

|

| Record name | 1-Bromo-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)

![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)